Cas no 69561-87-1 (1,1-dimethyl-2-phenylguanidine hydroiodide)

1,1-dimethyl-2-phenylguanidine hydroiodide 化学的及び物理的性質
名前と識別子
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- 1,1-Dimethyl-2-phenylguanidine hydroiodide
- 1,1-dimethyl-2-phenylguanidine hydroiodide
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- インチ: 1S/C9H13N3.HI/c1-12(2)9(10)11-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H2,10,11);1H
- InChIKey: SWYVMYXLICMVED-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)C(=N)N(C)C.I
1,1-dimethyl-2-phenylguanidine hydroiodide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01AGBB-50mg |
1,1-dimethyl-2-phenylguanidine hydroiodide |
69561-87-1 | 95% | 50mg |
$148.00 | 2025-03-19 | |
A2B Chem LLC | AV66519-5g |
1,1-Dimethyl-2-phenylguanidine hydroiodide |
69561-87-1 | 95% | 5g |
$1646.00 | 2024-04-19 | |
Enamine | EN300-155758-500mg |
N,N-dimethyl-N''-phenylguanidine hydroiodide |
69561-87-1 | 95.0% | 500mg |
$407.0 | 2023-09-25 | |
Enamine | EN300-155758-100mg |
N,N-dimethyl-N''-phenylguanidine hydroiodide |
69561-87-1 | 95.0% | 100mg |
$152.0 | 2023-09-25 | |
Enamine | EN300-155758-250mg |
N,N-dimethyl-N''-phenylguanidine hydroiodide |
69561-87-1 | 95.0% | 250mg |
$216.0 | 2023-09-25 | |
Enamine | EN300-155758-1000mg |
N,N-dimethyl-N''-phenylguanidine hydroiodide |
69561-87-1 | 95.0% | 1000mg |
$528.0 | 2023-09-25 | |
Enamine | EN300-155758-5000mg |
N,N-dimethyl-N''-phenylguanidine hydroiodide |
69561-87-1 | 95.0% | 5000mg |
$1530.0 | 2023-09-25 | |
Enamine | EN300-155758-2500mg |
N,N-dimethyl-N''-phenylguanidine hydroiodide |
69561-87-1 | 95.0% | 2500mg |
$1034.0 | 2023-09-25 | |
A2B Chem LLC | AV66519-2.5g |
1,1-Dimethyl-2-phenylguanidine hydroiodide |
69561-87-1 | 95% | 2.5g |
$1124.00 | 2024-04-19 | |
A2B Chem LLC | AV66519-100mg |
1,1-Dimethyl-2-phenylguanidine hydroiodide |
69561-87-1 | 95% | 100mg |
$195.00 | 2024-04-19 |
1,1-dimethyl-2-phenylguanidine hydroiodide 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
1,1-dimethyl-2-phenylguanidine hydroiodideに関する追加情報
1,1-Dimethyl-2-phenylguanidine Hydroiodide (CAS No 69561-87-1)
1,1-Dimethyl-2-phenylguanidine hydroiodide is a compound with the CAS registry number 69561-87-1. This compound belongs to the class of guanidines, which are nitrogen-rich heterocyclic compounds with diverse applications in chemistry and pharmacology. The structure of 1,1-dimethyl-2-phenylguanidine hydroiodide consists of a guanidine core with two methyl groups attached to the nitrogen atoms and a phenyl group at the second position, along with an iodide counterion.
The synthesis of 1,1-dimethyl-2-phenylguanidine hydroiodide typically involves the reaction of 2-phenylguanidine with methylating agents in the presence of an acid catalyst. The compound is often used as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules. Recent studies have highlighted its potential in drug discovery, where it serves as a building block for constructing complex molecular architectures with desired pharmacological properties.
One of the key areas of research involving 1,1-dimethyl-2-phenylguanidine hydroiodide is its application in medicinal chemistry. Researchers have explored its role in the development of antiviral agents, anticancer drugs, and other therapeutic compounds. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
In addition to its role in drug discovery, 1,1-dimethyl-2-phenylguanidine hydroiodide has also been investigated for its catalytic properties. It has been used as a catalyst in organic transformations, such as alkylation and acylation reactions, due to its ability to activate carbonyl groups and facilitate nucleophilic attacks. This property makes it valuable in green chemistry approaches aimed at developing sustainable synthetic methods.
The physical properties of 1,1-dimethyl-2-phenylguanidine hydroiodide include a melting point of approximately 230°C and a solubility profile that makes it suitable for various solvent systems commonly used in organic synthesis. Its stability under different reaction conditions has been thoroughly studied, ensuring its reliability as a reagent in both academic and industrial settings.
Recent advancements in computational chemistry have enabled researchers to model the interactions of 1,1-dimethyl-2-phenylguanidine hydroiodide with biological targets at the molecular level. These studies provide insights into its binding affinities and selectivity profiles, which are critical for optimizing its use in drug design. For example, molecular docking studies have revealed that this compound can bind effectively to certain enzyme active sites, suggesting its potential as an inhibitor of key biological pathways.
Moreover, the environmental impact of 1,1-dimethyl-2-phenylguanidine hydroiodide has been evaluated to ensure its safe handling and disposal. Studies indicate that it degrades under specific environmental conditions without posing significant risks to ecosystems when used responsibly.
In conclusion, 1,1-dimethyl-2-phenylguanidine hydroiodide (CAS No 69561-87) is a versatile compound with applications spanning organic synthesis, medicinal chemistry, and catalysis. Its unique chemical properties and promising biological activities make it an important tool for researchers aiming to develop innovative solutions in various fields.
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